In-Depth Technical Guide: Physicochemical Profiling and Characterization of 3-(4-Methyl-1,3-thiazol-2-yl)aniline
In-Depth Technical Guide: Physicochemical Profiling and Characterization of 3-(4-Methyl-1,3-thiazol-2-yl)aniline
Executive Summary
3-(4-Methyl-1,3-thiazol-2-yl)aniline (CAS: 134811-93-1) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug discovery. Featuring both a nucleophilic primary amine and a lipophilic, hydrogen-bond-accepting thiazole ring, this scaffold serves as a critical intermediate in the synthesis of kinase inhibitors and advanced antibacterial agents. This whitepaper provides an authoritative, step-by-step guide to its physicochemical properties, synthetic methodology, and rigorous analytical characterization, designed for researchers requiring high-fidelity protocols.
Structural & Physicochemical Properties
Understanding the physicochemical baseline of 3-(4-Methyl-1,3-thiazol-2-yl)aniline is essential for predicting its behavior in both synthetic reactions and biological assays. The molecule's lipophilicity and hydrogen-bonding capabilities directly dictate its solubility profile, formulation strategy, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
Table 1: Physicochemical Properties of 3-(4-Methyl-1,3-thiazol-2-yl)aniline
| Property | Value | Causality / Pharmacological Impact |
| CAS Number | 134811-93-1 | Unique identifier for sourcing and regulatory documentation . |
| Molecular Formula | C10H10N2S | Determines exact mass for high-resolution mass spectrometry (HRMS) validation. |
| Molecular Weight | 190.27 g/mol | Low molecular weight ensures high ligand efficiency in fragment-based drug design. |
| XLogP3 | 2.3 | Moderate lipophilicity enables membrane permeability while maintaining aqueous solubility . |
| Hydrogen Bond Donors | 1 (Primary Amine) | The -NH2 group acts as a critical hinge-binding or coupling motif in active sites. |
| Hydrogen Bond Acceptors | 2 (Thiazole N, Amine N) | Facilitates orientation and target specificity via non-covalent interactions. |
Synthetic Methodology: The Hantzsch Thiazole Route
The most robust and scalable approach to synthesizing 3-(4-Methyl-1,3-thiazol-2-yl)aniline is via the Hantzsch thiazole synthesis. This classical condensation reaction between a thioamide and an α-haloketone is highly efficient but requires precise control of reaction conditions to prevent side reactions (e.g., alkylation of the aniline nitrogen).
Causality in Reaction Design:
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Solvent Choice (Ethanol): Absolute ethanol is selected because it completely solubilizes the precursors, and its boiling point (78°C) provides the exact thermal energy required to drive the cyclization without causing thermal degradation of the thiobenzamide.
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Neutralization Step: The Hantzsch reaction inherently produces hydrochloric acid (HCl), which protonates both the basic aniline and thiazole nitrogens, trapping the product as a highly polar salt. A controlled neutralization with aqueous NaHCO3 is mandatory to liberate the free base and enable extraction into the organic phase.
Step-by-Step Synthetic Protocol:
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Preparation: Suspend 3-aminothiobenzamide (1.0 equivalent) in absolute ethanol (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
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Addition: Under a nitrogen atmosphere, add 1-chloro-2-propanone (chloroacetone, 1.1 equivalents) dropwise at room temperature to prevent localized exothermic spikes.
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Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (78°C) for 4 to 6 hours.
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Monitoring: Track reaction progress via TLC (Hexane:EtOAc 2:1) or LC-MS until the thioamide is completely consumed.
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Concentration: Cool the mixture to room temperature and remove the ethanol under reduced pressure via rotary evaporation.
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Neutralization: Resuspend the crude hydrochloride salt in water and slowly add saturated aqueous NaHCO3 until the pH reaches 8.0. Effervescence (CO2 gas) will be observed.
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Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The free base partitions into the organic layer.
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via silica gel chromatography to yield the pure 3-(4-Methyl-1,3-thiazol-2-yl)aniline.
Fig 1: Hantzsch synthesis workflow for 3-(4-Methyl-1,3-thiazol-2-yl)aniline.
Analytical Characterization & Validation Protocols
To ensure absolute trustworthiness in downstream biological or synthetic applications, every batch must pass a self-validating analytical system. If the structural elucidation (NMR) does not perfectly align with the mass/purity profile (LC-MS/HPLC), the batch must be rejected.
Liquid Chromatography-Mass Spectrometry (LC-MS)
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Causality: Electrospray Ionization in positive mode (ESI+) is utilized because the molecule possesses two basic nitrogen atoms that readily accept protons, yielding a strong [M+H]+ signal.
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Protocol:
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Dilute the sample to 1 µg/mL in Methanol/Water (1:1) containing 0.1% Formic Acid.
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Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
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Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
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Validation Criteria: A single dominant peak in the UV chromatogram (254 nm) corresponding to an extracted ion chromatogram (XIC) of m/z 191.1.
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Nuclear Magnetic Resonance (1H NMR)
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Causality: DMSO-d6 is chosen over CDCl3 to prevent rapid proton exchange of the primary amine, allowing the -NH2 signal to be clearly resolved as a broad singlet rather than being obscured.
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Protocol:
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Dissolve 5–10 mg of the purified compound in 0.6 mL of anhydrous DMSO-d6.
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Acquire 16 to 32 scans on a 400 MHz NMR spectrometer at 298 K.
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Validation Criteria:
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~2.40 ppm (singlet, 3H): Thiazole methyl group.
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~5.30 ppm (broad singlet, 2H): Aniline -NH2 protons.
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~6.60–7.20 ppm (multiplets, 4H): Aromatic protons of the aniline ring.
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~7.30 ppm (singlet, 1H): Isolated thiazole proton.
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Fig 2: Self-validating analytical workflow ensuring structural integrity.
Applications in Medicinal Chemistry
The 3-(4-Methyl-1,3-thiazol-2-yl)aniline scaffold is highly prized for its dual reactivity. The nucleophilic primary amine allows for straightforward functionalization via amidation, sulfonylation, or reductive amination. Historically, thiazolyl-anilines have been crucial in the development of 6-substituted-7-(2-thiazolyl)quinolones, a class of potent antibacterial agents . By coupling the aniline nitrogen to the quinolone core, researchers have successfully expanded the spectrum of antibacterial activity against resistant strains. Furthermore, the thiazole ring acts as an excellent bioisostere for pyridine or phenyl rings, often improving the metabolic stability and pharmacokinetic profile of the parent drug.
References
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LookChem. (n.d.). 3-(4-Methyl-1,3-thiazol-2-yl)aniline Basic Information and XLogP3. Retrieved from[Link]
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Uno, T., Takamatsu, M., Inoue, Y., Kawahata, Y., Iuchi, K., & Tsukamoto, G. (1993). Synthesis of antimicrobial agents. 1. Syntheses and antibacterial activities of 7-(azole substituted)quinolones. Journal of Medicinal Chemistry, 36(8), 1056-1060. Retrieved from[Link]
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Zhang, M. Q., Haemers, A., Vanden Berghe, D., Pattyn, S. R., Bollaert, W., & Levshin, I. (1991). Quinolone antibacterials. 2. 6‐Substituted‐7‐(2‐thiazolyl and thiazolidinyl)quinolones. Journal of Heterocyclic Chemistry, 28(3), 685-695. Retrieved from[Link]
